Isopropyl 2-aminoacetate hydrochloride
CAS No.: 14019-62-6
VCID: VC21538423
Molecular Formula: C5H12ClNO2
Molecular Weight: 153.61 g/mol
* For research use only. Not for human or veterinary use.

Description |
Isopropyl 2-aminoacetate hydrochloride, also known as glycine isopropyl ester hydrochloride, is a chemical compound with the CAS number 14019-62-6. It is a derivative of glycine, an amino acid, where the carboxyl group is esterified with isopropanol, and the compound is further hydrochlorinated. This compound is of interest in various chemical and pharmaceutical applications due to its reactivity and potential biological activity. Synthesis and ReactionsIsopropyl 2-aminoacetate hydrochloride can participate in various chemical reactions. For example, glycine isopropyl ester hydrochloride can react with indol-3-yl-oxo-acetyl chloride to produce [2-(1H-indol-3-yl)-2-oxo-acetylamino]-acetic acid isopropyl ester. This reaction typically requires triethylamine (Et3N) as a reagent and benzene as the solvent . Safety and HazardsThe compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes and using protective equipment when handling.
|
||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 14019-62-6 | ||||||||||
Product Name | Isopropyl 2-aminoacetate hydrochloride | ||||||||||
Molecular Formula | C5H12ClNO2 | ||||||||||
Molecular Weight | 153.61 g/mol | ||||||||||
IUPAC Name | propan-2-yl 2-aminoacetate;hydrochloride | ||||||||||
Standard InChI | InChI=1S/C5H11NO2.ClH/c1-4(2)8-5(7)3-6;/h4H,3,6H2,1-2H3;1H | ||||||||||
Standard InChIKey | UBKCIXXGQRZHRO-UHFFFAOYSA-N | ||||||||||
SMILES | CC(C)OC(=O)CN.Cl | ||||||||||
Canonical SMILES | CC(C)OC(=O)CN.Cl | ||||||||||
Synonyms | isopropyl2-aminoacetatehydrochloride;14019-62-6;Glycineisopropylesterhydrochloride;propan-2-yl2-aminoacetatehydrochloride;AMOT0423;SCHEMBL1133346;CTK8D3788;MolPort-009-756-323;AC1Q3955;CI-497;AKOS015843994;AM81795;MCULE-5696337645;NE44006;RP21773;AK117088;AM015727;KB-52270;OR026513;DB-063329;TC-071704;FT-0626759;FT-0626776;ST24047441;ST50824423 | ||||||||||
PubChem Compound | 23033482 | ||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume